Ethyl 3-(o-tolyl)propanoate
Overview
Description
Ethyl 3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from the reaction between o-tolylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of an ethyl group attached to the carboxyl group of 3-(o-tolyl)propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(o-tolyl)propanoate can be synthesized through the esterification of 3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
3-(o-tolyl)propanoic acid+ethanolH2SO4Ethyl 3-(o-tolyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(o-tolyl)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be cleaved to yield 3-(o-tolyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Hydrolysis: 3-(o-tolyl)propanoic acid and ethanol.
Reduction: 3-(o-tolyl)propanol.
Oxidation: 3-(o-carboxyphenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-(o-tolyl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Employed in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of ethyl 3-(o-tolyl)propanoate in biological systems involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(o-tolyl)propanoic acid, which can then interact with enzymes and receptors in the body. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparison with Similar Compounds
Ethyl 3-(o-tolyl)propanoate can be compared to other similar esters such as:
Ethyl 3-(m-tolyl)propanoate: Similar structure but with the methyl group in the meta position.
Ethyl 3-(p-tolyl)propanoate: Similar structure but with the methyl group in the para position.
Ethyl 3-phenylpropanoate: Lacks the methyl group on the aromatic ring.
The uniqueness of this compound lies in the ortho position of the methyl group, which can influence its reactivity and interaction with biological targets.
Biological Activity
Ethyl 3-(o-tolyl)propanoate is an organic compound with notable biological activities, particularly in the fields of cancer research, antimicrobial studies, and anti-inflammatory applications. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant case studies.
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : Approximately 206.24 g/mol
- Structure : It consists of an ethyl ester group attached to a propanoic acid backbone with an ortho-tolyl substituent. The unique arrangement of functional groups influences its biological interactions.
Synthesis Methods
This compound can be synthesized through the esterification of 3-(o-tolyl)propanoic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid. The general reaction can be summarized as follows:
This reaction is often conducted under reflux conditions to ensure completion.
Cancer Research
Recent studies indicate that this compound exhibits potential antitumor effects. It has been utilized in the preparation of cambinol analogs, which are known for their ability to inhibit sirtuins—proteins that play a crucial role in cellular regulation and cancer progression. The structural features of this compound may enhance its interaction with biological targets involved in tumor growth and survival pathways.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. In particular, it has shown promise against Gram-positive bacteria and fungi. Its mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory responses by inhibiting specific cytokines and enzymes involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-oxo-3-(p-tolyl)propanoate | C₁₂H₁₄O₃ | Para-substituted tolyl group; different biological interactions |
Methyl 3-oxo-3-(m-tolyl)propanoate | C₁₂H₁₄O₃ | Methyl group instead of ethyl; altered solubility properties |
Ethyl 2-methylbenzoylacetate | C₁₂H₁₄O₃ | Different substitution pattern; explored for pharmaceutical applications |
Case Studies
- Cancer Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy Testing : In vitro assays have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
- Inflammation Model Studies : Animal models have indicated that this compound can reduce inflammation markers significantly when administered during induced inflammatory conditions, supporting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-(2-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWUNVDPYBAGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542744 | |
Record name | Ethyl 3-(2-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104750-61-0 | |
Record name | Ethyl 2-methylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104750-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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